molecular formula C19H19Cl2NO B11692024 (4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methanone

(4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B11692024
M. Wt: 348.3 g/mol
InChI Key: SRHONONZTGHYMA-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2,4-dichlorobenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a 2,4-dichlorobenzoyl group attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(2,4-dichlorobenzoyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced by reacting the piperidine ring with benzyl chloride in the presence of a base, such as potassium carbonate, to form N-benzylpiperidine.

    Attachment of the 2,4-Dichlorobenzoyl Group: The final step involves the acylation of N-benzylpiperidine with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield 4-benzyl-1-(2,4-dichlorobenzoyl)piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2,4-dichlorobenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorobenzoyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

4-Benzyl-1-(2,4-dichlorobenzoyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2,4-dichlorobenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The benzyl and 2,4-dichlorobenzoyl groups contribute to its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-(2,5-dichlorobenzoyl)piperidine
  • 1-Benzyl-4-(2,4-dichlorobenzoyl)piperazine
  • 4-Benzyl-1-(2,4-dichlorophenyl)piperidine

Uniqueness

4-Benzyl-1-(2,4-dichlorobenzoyl)piperidine is unique due to the specific positioning of the benzyl and 2,4-dichlorobenzoyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C19H19Cl2NO

Molecular Weight

348.3 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C19H19Cl2NO/c20-16-6-7-17(18(21)13-16)19(23)22-10-8-15(9-11-22)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2

InChI Key

SRHONONZTGHYMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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